molecular formula C14H15NO3S B2738940 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide CAS No. 1799265-65-8

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide

Cat. No. B2738940
CAS RN: 1799265-65-8
M. Wt: 277.34
InChI Key: UQKLIPFMCMMOHY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide, also known as FTHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTHA is a small molecule that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.

Scientific Research Applications

Intramolecular Cyclization and Chemical Synthesis

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide and its derivatives demonstrate significant potential in chemical synthesis, particularly in the formation of complex cyclic compounds through intramolecular cyclization. One study highlights the transformation of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates in water—ethanol medium, leading to the formation of various dihydrothiopyrano and dihydrothieno furan systems, showcasing the versatility of furan and thiophene derivatives in synthesizing heterocyclic compounds (Pevzner, 2021).

Antiviral Research

The compound has been identified as a novel inhibitor for the enzymatic activities of the SARS coronavirus helicase. This finding underpins its potential utility in antiviral research, particularly in exploring therapeutic agents against coronaviruses. The study obtained IC50 values for ATP hydrolysis and DNA unwinding, indicating effective inhibition at relatively low concentrations and highlighting the compound's promise for further development as an antiviral agent (Lee et al., 2017).

Green Chemistry and Enantioselective Synthesis

Research into the enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi exemplifies the application of green chemistry principles. This approach not only provides a sustainable method for producing enantiomerically pure compounds but also highlights the broad utility of fungi in organic synthesis. The resulting compound, with its CN-bearing stereogenic center, demonstrates significant potential for further chemical transformations and applications in synthesizing bioactive molecules (Jimenez et al., 2019).

Photophysical Properties

The study of the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one and others, reveals the impact of solvent polarity on their absorption and fluorescence characteristics. These investigations contribute to a deeper understanding of intramolecular charge transfer interactions and the stabilization of molecules in excited states, informing the development of materials for optical applications (Kumari et al., 2017).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-14(17,12-3-2-8-19-12)10-15-13(16)5-4-11-6-7-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKLIPFMCMMOHY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide

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